3-tert-Butoxyprop-1-en-2-ol

Description

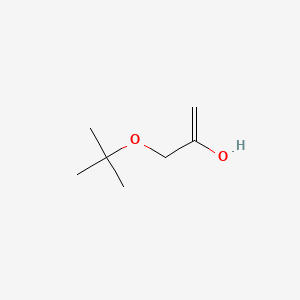

3-tert-Butoxyprop-1-en-2-ol is an allylic alcohol derivative featuring a tert-butoxy (-O-C(CH₃)₃) substituent at the 3-position and a hydroxyl (-OH) group at the 2-position of a propenol backbone. Its structure combines the steric bulk of the tert-butyl group with the reactivity of an enol ether, making it valuable in organic synthesis for controlled nucleophilic additions and as a chiral building block.

Properties

CAS No. |

105420-29-9 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.187 |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]prop-1-en-2-ol |

InChI |

InChI=1S/C7H14O2/c1-6(8)5-9-7(2,3)4/h8H,1,5H2,2-4H3 |

InChI Key |

KVPPFYYODNLWJI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OCC(=C)O |

Synonyms |

1-Propen-2-ol, 3-(1,1-dimethylethoxy)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

1-tert-Butoxypropan-2-ol

- Structure : A positional isomer with the hydroxyl group at the 2-position and the tert-butoxy group at the 1-position.

- Synthesis : Produced via reaction of isobutylene with propylene glycol using a solid resin catalyst, yielding ≥99% purity .

- Key Differences: The absence of a double bond reduces conjugation effects, leading to lower reactivity in electrophilic additions compared to 3-tert-butoxyprop-1-en-2-ol. Higher thermal stability due to the lack of an enol ether moiety, which is prone to acid-catalyzed hydrolysis.

1-(tert-Butylamino)-3-phenoxypropan-2-ol

- Structure: Features an amino (-NH-tert-butyl) group at the 1-position and a phenoxy (-OPh) group at the 3-position.

- Applications: Used in β-blocker pharmaceuticals (e.g., analogs of propranolol) due to its adrenergic receptor affinity .

- Key Differences: The amino group introduces basicity (pKa ~9–10), enabling salt formation, unlike the neutral hydroxyl group in this compound. The phenoxy group enhances lipophilicity, affecting solubility (logP ~2.5 vs. ~1.8 for the tert-butoxy analog).

3-tert-Butyldimethylsilyl-2-propyn-1-ol

- Structure : Contains a silyl-protected hydroxyl group (Si(CH₃)₂-tert-butyl) and a propargyl alcohol backbone.

- Applications : Acts as a protecting group in stereoselective syntheses, leveraging the stability of silyl ethers under basic conditions .

- Key Differences :

- The silyl group provides superior hydrolytic stability compared to the tert-butoxy ether, which is more susceptible to acid cleavage.

- The propargyl alcohol moiety enables alkyne-specific reactions (e.g., click chemistry), absent in 3-tert-butoxyprop-1-en-2-ol.

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-ol

- Structure: Chiral amino alcohol with a tert-butyl-substituted phenyl group.

- Applications : Intermediate in asymmetric catalysis or bioactive molecule synthesis (e.g., kinase inhibitors) .

- Key Differences: The aromatic ring introduces π-π stacking interactions, enhancing binding affinity in biological systems. Stereochemistry at C1 and C2 enables enantioselective reactivity, unlike the planar enol structure of this compound.

Research Findings and Insights

- Steric Effects : The tert-butyl group in all analogs imposes significant steric hindrance, slowing reaction rates in crowded environments (e.g., SN2 reactions) .

- Solubility Trends: Lipophilicity increases with aromatic (phenoxy) or aliphatic (tert-butyl) substituents, while polar groups (-OH, -NH) enhance aqueous solubility .

- Synthetic Utility: this compound’s enol ether structure is uniquely suited for [3,3]-sigmatropic rearrangements, a feature absent in saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.